
2-Chloro-5-iodobenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-iodobenzyl chloride is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzyl chloride typically involves the halogenation of benzyl chloride derivatives. One common method is the iodination of 2-chlorobenzyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate to facilitate the substitution of the hydrogen atom with an iodine atom at the 5 position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-iodobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in this reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodobenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used to prepare functionalized materials with specific properties for industrial applications.
Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems and their potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-iodobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-iodobenzoic acid: Another halogenated benzene derivative with similar reactivity but different functional groups.
2-Iodobenzyl chloride: Lacks the chlorine atom at the 2 position, making it less versatile in certain reactions.
2-Chloro-5-bromobenzyl chloride: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: 2-Chloro-5-iodobenzyl chloride is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Biologische Aktivität
2-Chloro-5-iodobenzyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound acts as a ligand, potentially modulating the activity of these molecular targets. Key mechanisms include:
- Receptor Binding : The compound may bind to specific receptors involved in glucose metabolism, influencing pathways related to diabetes management.
- Enzyme Modulation : It has been shown to affect the activity of enzymes that play critical roles in metabolic processes.
Antidiabetic Properties
One of the most notable applications of this compound is in the development of SGLT2 inhibitors, which are crucial for managing type 2 diabetes. Research indicates that derivatives of this compound exhibit significant inhibition of SGLT2, leading to improved glucose control in diabetic models.
Anti-inflammatory and Anticancer Activities
Studies have explored the anti-inflammatory and anticancer properties of related compounds, suggesting that this compound may possess similar activities. These effects are believed to arise from its ability to interfere with signaling pathways associated with inflammation and tumor growth .
Case Studies
Several studies have demonstrated the biological effects of this compound and its derivatives:
- SGLT2 Inhibition : A study evaluated the efficacy of (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, a derivative of the compound, showing significant SGLT2 inhibition in vitro, which correlates with reduced blood glucose levels in diabetic models.
- Receptor Interaction : Research indicated that compounds similar to this compound can selectively activate certain adenosine receptors (e.g., A3 receptors), demonstrating their potential for therapeutic applications in cardiovascular diseases .
- Inflammatory Response : In a model assessing inflammatory responses, derivatives were shown to reduce cytokine production significantly, indicating potential as anti-inflammatory agents.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Eigenschaften
IUPAC Name |
1-chloro-2-(chloromethyl)-4-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZTINTXWCTDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.